molecular formula C21H14Cl2N2O3 B11539609 2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11539609
M. Wt: 413.2 g/mol
InChI Key: KHUZDCGTIPIIDR-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a phenol group substituted with dichloro and methoxyphenyl groups, making it a subject of interest in chemical research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves a multi-step process:

    Formation of the Benzoxazole Ring: This step involves the condensation of 3-methoxyphenylamine with a suitable aldehyde to form the benzoxazole ring.

    Chlorination: The phenol ring is chlorinated at the 2 and 4 positions using reagents like thionyl chloride or phosphorus pentachloride.

    Imination: The final step involves the formation of the imine linkage by reacting the chlorinated phenol with the benzoxazole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, it has been studied for its potential as a synthetic elicitor, triggering immune responses in plants . This makes it a valuable tool for studying plant immunity and developing disease-resistant crops.

Medicine

Industry

In industry, it can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific electronic or photonic properties.

Mechanism of Action

The mechanism by which 2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenol and imine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-[(E)-{[3-hydroxyphenyl]imino}methyl]phenol
  • 2,4-Dichloro-6-[(E)-{[4-methoxyphenyl]imino}methyl]phenol

Uniqueness

Compared to similar compounds, 2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol stands out due to its benzoxazole ring, which imparts unique electronic properties and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H14Cl2N2O3

Molecular Weight

413.2 g/mol

IUPAC Name

2,4-dichloro-6-[[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C21H14Cl2N2O3/c1-27-16-4-2-3-12(8-16)21-25-18-10-15(5-6-19(18)28-21)24-11-13-7-14(22)9-17(23)20(13)26/h2-11,26H,1H3

InChI Key

KHUZDCGTIPIIDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O

Origin of Product

United States

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